molecular formula C20H18N2O4 B3916450 4-methoxy-N'-{[(naphthalen-2-yloxy)acetyl]oxy}benzenecarboximidamide

4-methoxy-N'-{[(naphthalen-2-yloxy)acetyl]oxy}benzenecarboximidamide

Cat. No.: B3916450
M. Wt: 350.4 g/mol
InChI Key: QTKGKRZPJYAUPD-UHFFFAOYSA-N
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Description

4-methoxy-N’-{[(naphthalen-2-yloxy)acetyl]oxy}benzenecarboximidamide is a complex organic compound characterized by its unique molecular structure. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. Its structure includes a methoxy group, a naphthalen-2-yloxy group, and a benzenecarboximidamide moiety, which contribute to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N’-{[(naphthalen-2-yloxy)acetyl]oxy}benzenecarboximidamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the naphthalen-2-yloxyacetyl intermediate: This step involves the reaction of naphthalene with an appropriate acylating agent under controlled conditions to form the naphthalen-2-yloxyacetyl intermediate.

    Coupling with 4-methoxybenzenecarboximidamide: The intermediate is then reacted with 4-methoxybenzenecarboximidamide in the presence of a coupling agent, such as dicyclohexylcarbodiimide (DCC), to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N’-{[(naphthalen-2-yloxy)acetyl]oxy}benzenecarboximidamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The naphthalen-2-yloxy group can be reduced under specific conditions to form dihydronaphthalene derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy and naphthalen-2-yloxy positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield methoxybenzoic acid, while reduction of the naphthalen-2-yloxy group can produce dihydronaphthalene derivatives.

Scientific Research Applications

4-methoxy-N’-{[(naphthalen-2-yloxy)acetyl]oxy}benzenecarboximidamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and infectious diseases.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-methoxy-N’-{[(naphthalen-2-yloxy)acetyl]oxy}benzenecarboximidamide involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit the activity of certain enzymes or interfere with cellular signaling pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    4-methoxy-N-[1-(naphthalen-2-yl)ethyl]aniline: This compound shares a similar naphthalene moiety but differs in the presence of an ethyl group instead of the acetyl group.

    4-methoxy-N-(2,2,2-trichloro-1-(naphthalen-2-ylamino)-ethyl)-benzamide: This compound has a trichloroethyl group and an amino linkage, making it structurally distinct yet related.

Uniqueness

4-methoxy-N’-{[(naphthalen-2-yloxy)acetyl]oxy}benzenecarboximidamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for versatile applications in various fields, setting it apart from similar compounds.

Properties

IUPAC Name

[(Z)-[amino-(4-methoxyphenyl)methylidene]amino] 2-naphthalen-2-yloxyacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O4/c1-24-17-9-7-15(8-10-17)20(21)22-26-19(23)13-25-18-11-6-14-4-2-3-5-16(14)12-18/h2-12H,13H2,1H3,(H2,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTKGKRZPJYAUPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=NOC(=O)COC2=CC3=CC=CC=C3C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C(=N/OC(=O)COC2=CC3=CC=CC=C3C=C2)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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